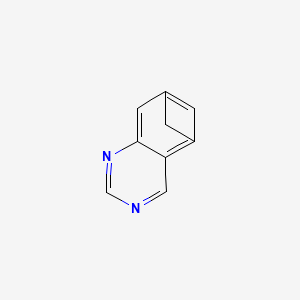
5,7-Methanoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Methanoquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 5,7-Methanoquinazoline Derivatives
The synthesis of this compound derivatives often involves innovative methods that enhance yield and selectivity. Recent studies have focused on developing environmentally friendly synthesis pathways. For instance, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were synthesized using a combination of traditional and greener methodologies. The use of catalysts like ammonium chloride and alum in ethanol has been shown to significantly improve reaction times and product yields in these processes .
Table 1: Synthesis Conditions for Spiro[5,8-Methanoquinazoline Derivatives
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ammonium Chloride | Ethanol | 100 | 9 | 85 |
| Alum | Ethanol | 78 | 5 | 90 |
| Iodine | 2M2B | Ambient | 14 | 80 |
Biological Activities
The biological activities of this compound derivatives are extensive. They have been reported to exhibit:
- Antiviral Activity : Certain derivatives have shown effectiveness against SARS-CoV-2 main protease, making them potential candidates for COVID-19 treatment .
- Antimicrobial Properties : These compounds have demonstrated antibacterial and antifungal activities, which could be leveraged in developing new antibiotics.
- Anti-inflammatory Effects : Various derivatives have been studied for their anti-inflammatory properties, contributing to potential treatments for inflammatory diseases.
- Anticancer Activity : Some studies highlight the cytotoxic effects of these compounds against different cancer cell lines, indicating their potential as anticancer agents .
Case Study 1: Antiviral Potential
A study investigated the docking interactions of spiro[5,8-methanoquinazoline] derivatives with the main protease of SARS-CoV-2. The research utilized molecular docking simulations to predict binding affinities and interactions with the target protein. The results indicated that certain derivatives exhibited strong binding capabilities, suggesting their potential as antiviral agents .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial activity of various methanoquinazoline derivatives. The compounds were tested against a range of bacterial strains. Results showed significant inhibition zones compared to control groups, indicating their effectiveness as antimicrobial agents. This study underscores the importance of these compounds in addressing antibiotic resistance issues .
Eigenschaften
CAS-Nummer |
123055-02-7 |
|---|---|
Molekularformel |
C9H6N2 |
Molekulargewicht |
142.161 |
InChI |
InChI=1S/C9H6N2/c1-6-2-7(1)8-4-10-5-11-9(8)3-6/h1,3-5H,2H2 |
InChI-Schlüssel |
JWSIJDLAHNWKCE-UHFFFAOYSA-N |
SMILES |
C1C2=CC1=C3C=NC=NC3=C2 |
Synonyme |
5,7-Methanoquinazoline (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















